molecular formula C18H20ClN3O4S B2651499 Methyl 4-((3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride CAS No. 1215552-97-8

Methyl 4-((3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride

Cat. No. B2651499
CAS RN: 1215552-97-8
M. Wt: 409.89
InChI Key: VFCAHEFPCXUEBT-UHFFFAOYSA-N
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Description

Methyl 4-((3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride is a useful research compound. Its molecular formula is C18H20ClN3O4S and its molecular weight is 409.89. The purity is usually 95%.
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Scientific Research Applications

Electrochemical Behavior in Aprotic Media

Research into the electrochemical behavior of compounds structurally related to Methyl 4-((3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride has demonstrated significant findings. For instance, compounds like dihydropyridines and tetrahydrobipyridines, derived from NAD+ model compounds, can be oxidized and reduced in single steps, showing potential for various electrochemical applications (Trazza, Andruzzi, & Carelli, 1982).

Synthesis of Novel Molecules

The synthesis of novel molecules, such as methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, has been targeted for their potential anti-inflammatory properties. These efforts are part of broader research programs aiming to identify new therapeutic agents based on the structural activity of related molecules (Moloney, 2001).

Antimicrobial Evaluation

The antimicrobial evaluation of novel pyridyl benzoate derivatives has shown promising results against gram-negative and gram-positive bacteria. This includes the synthesis of substituted pyridyl 4-chlorobenzoates through microwave-assisted condensation, highlighting the potential for developing new antimicrobial agents (Eldeab, 2019).

Molecular Structure and Property Studies

The study of molecular structures and their properties has led to insights into the behavior of various compounds under different conditions. For example, the synthesis and photophysical properties of S, N, and Se-modified methyl salicylate derivatives have been explored, offering a deeper understanding of the effects of substituent moieties on photophysical properties (Yoon et al., 2019).

properties

IUPAC Name

methyl 4-[(3-carbamoyl-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)carbamoyl]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S.ClH/c1-21-8-7-12-13(9-21)26-17(14(12)15(19)22)20-16(23)10-3-5-11(6-4-10)18(24)25-2;/h3-6H,7-9H2,1-2H3,(H2,19,22)(H,20,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCAHEFPCXUEBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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